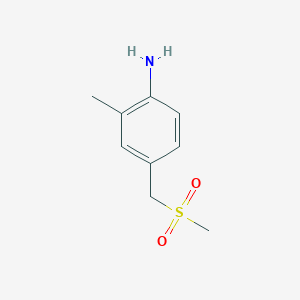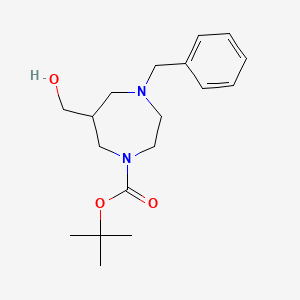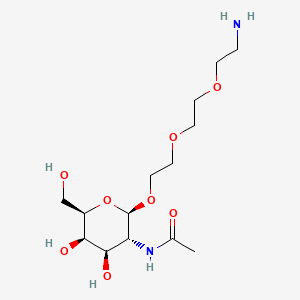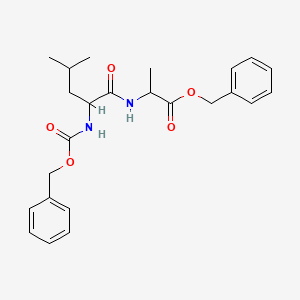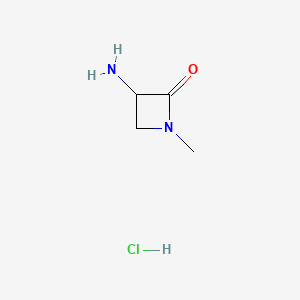
3-Amino-1-methyl-azetidin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-methyl-azetidin-2-one;hydrochloride is a heterocyclic compound containing a four-membered ring with one nitrogen atom. Azetidines, including this compound, are known for their significant biological activities and are used in various synthetic and medicinal chemistry applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-azetidin-2-one;hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using similar reaction conditions as described above. The scalability of these reactions is facilitated by the stability and reactivity of the azetidine ring, which allows for efficient production .
化学反応の分析
Types of Reactions
3-Amino-1-methyl-azetidin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
3-Amino-1-methyl-azetidin-2-one;hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Amino-1-methyl-azetidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form stable complexes with these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
Azetidine: A simpler form of the compound without the amino and methyl substitutions.
Oxetane: A four-membered ring with an oxygen atom instead of nitrogen.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
3-Amino-1-methyl-azetidin-2-one;hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the amino and methyl groups enhances its reactivity and potential for forming stable complexes with biological targets .
特性
分子式 |
C4H9ClN2O |
|---|---|
分子量 |
136.58 g/mol |
IUPAC名 |
3-amino-1-methylazetidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c1-6-2-3(5)4(6)7;/h3H,2,5H2,1H3;1H |
InChIキー |
VZDPZQDBYADUIF-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C1=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride](/img/structure/B13895558.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13895585.png)
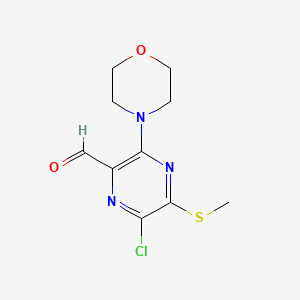
![N-[6-(1-piperazinyl)-5-(trifluoromethyl)-3-pyridinyl]Acetamide](/img/structure/B13895593.png)


